![molecular formula C20H18ClFN4OS B2959089 (4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251587-10-6](/img/structure/B2959089.png)
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic molecule with the molecular formula C20H17ClFN3OS
. It incorporates a 3-chloro-4-fluorophenyl fragment into its structure . This fragment has been found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), a binuclear copper-containing protein expressed in various species .
Synthesis Analysis
The synthesis of this compound involves the coupling of reactants under basic conditions . The parent 4-fluoro-substituted compound was prepared under similar conditions using 1-[(4-fluorophenyl)methyl]piperazine in place of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment, which is an important structural feature that improves the inhibition of AbTYR . The presence of this fragment allows the molecule to establish profitable contact with the AbTYR catalytic site .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on quinolone and naphthyridone derivatives has shown significant potential in developing new antibacterial agents. A study highlighted the design of m-aminophenyl groups as novel substituents leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study also discussed the structure-activity relationship and the importance of specific substituents for antibacterial efficacy (Kuramoto et al., 2003).
Antitumor Activity
Another area of research involves the synthesis of compounds for antitumor activity. A study reported the synthesis and evaluation of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).
Imaging Agents in Medical Research
Compounds with morpholino groups have been explored as imaging agents in medical research. For instance, the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the application of these compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Drug Development and Chemical Synthesis
Wirkmechanismus
Target of Action
It is known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .
Mode of Action
One of the morpholine derivatives, n-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide, is known to be an irreversible tyrosine-kinase inhibitor with activity against her-2, egfr, and erbb-4 . This suggests that our compound might also interact with similar targets, leading to inhibition of these kinases and subsequent changes in cellular signaling.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound might affect pathways involving her-2, egfr, and erbb-4 . These pathways play crucial roles in cell growth and proliferation, and their inhibition can lead to the suppression of these processes.
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that the compound might lead to the inhibition of cell growth and proliferation .
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHEFTZXFXTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.